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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
Trifluorophenylacetic acid (CAS No. 114152-23-7), a key intermediate in pharmaceutical

synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental

protocols.

Chemical Structure and Properties
IUPAC Name: 2-(2,3,6-trifluorophenyl)acetic acid[1]

Molecular Formula: C₈H₅F₃O₂[1]

Molecular Weight: 190.12 g/mol [1][2]

Melting Point: 111-114 °C[2]

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 2,3,6-
Trifluorophenylacetic acid. It is important to note that specific experimental values for this

compound are not widely published in publicly accessible databases. The data presented is a

combination of general spectroscopic principles for this class of compounds and any available

data from chemical suppliers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

2,3,6-Trifluorophenylacetic acid, both ¹H and ¹³C NMR provide characteristic signals.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~10-12 Singlet -COOH

~7.0-7.5 Multiplet Aromatic CH

~3.7 Singlet -CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~170-180 -COOH

~140-160 (C-F) Aromatic C-F

~110-130 Aromatic C-H & C-C

~30-40 -CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2,3,6-Trifluorophenylacetic acid is expected to show characteristic absorptions for the

carboxylic acid and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

1000-1400 Strong C-F stretch (Aromatic)

~1600 & ~1450 Medium-Weak C=C stretch (Aromatic ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

m/z Interpretation

190 [M]⁺ (Molecular ion)

145 [M - COOH]⁺

125 [M - COOH - HF]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,3,6-
Trifluorophenylacetic acid are not readily available in the public domain. However, the

following sections describe general methodologies applicable to this type of compound.

NMR Spectroscopy
Sample Preparation: A few milligrams of 2,3,6-Trifluorophenylacetic acid are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard for chemical shift referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to

acquire both ¹H and ¹³C NMR spectra.
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Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for

each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like 2,3,6-Trifluorophenylacetic acid, the KBr pellet

method or Attenuated Total Reflectance (ATR) are common techniques.

KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a

thin, transparent disk.

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for the

pellet method) is recorded and subtracted from the sample spectrum to obtain the final

infrared spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization Method: Common ionization techniques for this type of molecule include Electron

Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often

leads to significant fragmentation, which can be useful for structural elucidation. ESI is a

"soft" ionization technique that typically results in the observation of the intact molecular ion.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like 2,3,6-Trifluorophenylacetic acid.
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Caption: Workflow for the spectroscopic analysis of 2,3,6-Trifluorophenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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